
2-methyl-N-(2-(2-pyridinyl)ethyl)-1-propanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-METHYLPROPYL)[2-(PYRIDIN-2-YL)ETHYL]AMINE is an organic compound with the molecular formula C11H18N2 It is a derivative of pyridine and is characterized by the presence of both a pyridine ring and an isobutyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-METHYLPROPYL)[2-(PYRIDIN-2-YL)ETHYL]AMINE typically involves the reaction of 2-bromopyridine with isobutylamine under basic conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a phosphine ligand, such as triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent, such as toluene, for several hours to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of (2-METHYLPROPYL)[2-(PYRIDIN-2-YL)ETHYL]AMINE can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and flow rates. This method ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
(2-METHYLPROPYL)[2-(PYRIDIN-2-YL)ETHYL]AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
(2-METHYLPROPYL)[2-(PYRIDIN-2-YL)ETHYL]AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential pharmacological properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of (2-METHYLPROPYL)[2-(PYRIDIN-2-YL)ETHYL]AMINE involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the isobutyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and receptors .
類似化合物との比較
Similar Compounds
- (2-Methyl-1-pyridin-2-ylpropyl)amine dihydrochloride
- 2-Pyridylmethylamine
- 2,2’-Dipicolylamine
Uniqueness
(2-METHYLPROPYL)[2-(PYRIDIN-2-YL)ETHYL]AMINE is unique due to its combination of a pyridine ring and an isobutyl group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
特性
CAS番号 |
6311-96-2 |
|---|---|
分子式 |
C11H18N2 |
分子量 |
178.27 g/mol |
IUPAC名 |
2-methyl-N-(2-pyridin-2-ylethyl)propan-1-amine |
InChI |
InChI=1S/C11H18N2/c1-10(2)9-12-8-6-11-5-3-4-7-13-11/h3-5,7,10,12H,6,8-9H2,1-2H3 |
InChIキー |
LIYDXVXRMIKYIU-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNCCC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


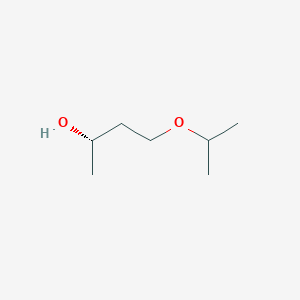
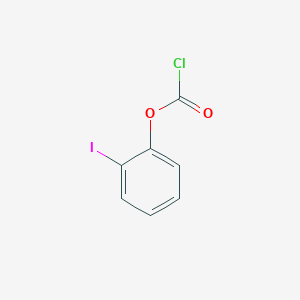
![N-Cyclobutyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13248723.png)
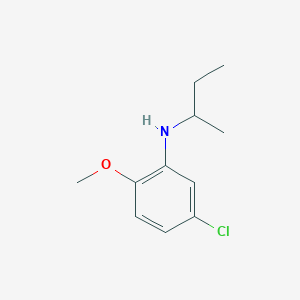
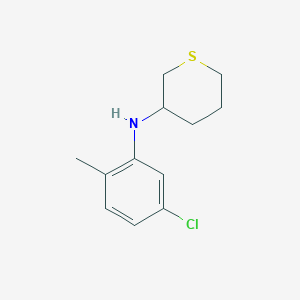
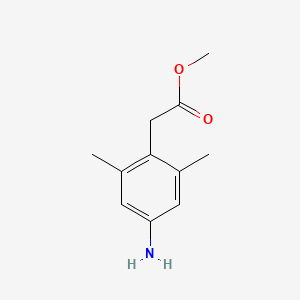
![[(2S)-1-Aminopropan-2-yl]diethylaminedihydrochloride](/img/structure/B13248745.png)

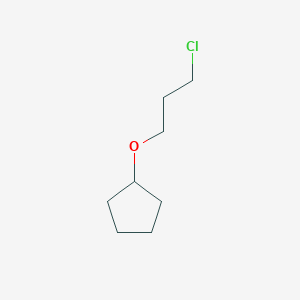

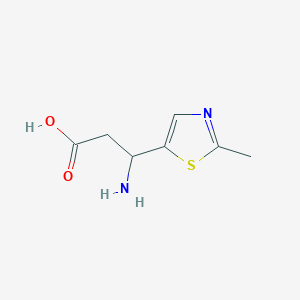

![2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol](/img/structure/B13248802.png)

